molecular formula C31H33N5O2S B8059831 Amcasertib

Amcasertib

Cat. No.: B8059831
M. Wt: 539.7 g/mol
InChI Key: QDWKGEFGLQMDAM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Amcasertib involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving serine-threonine stemness kinases inhibitors . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Amcasertib undergoes various chemical reactions, including:

Scientific Research Applications

Ovarian Cancer

Recent studies have demonstrated Amcasertib's significant anticancer effects in ovarian cancer:

  • Cytotoxicity : In vitro assays revealed that this compound effectively induces apoptosis and inhibits cell proliferation in ovarian cancer cells. The compound was shown to cause G1 phase arrest and impede colony formation in various ovarian cancer cell lines, including MDAH-2774 and OVCAR-3 .
  • Stem Cell Inhibition : The drug notably suppressed stem cell-like features in ER-negative ovarian cancer, suggesting its potential as a standalone or combination therapy for this subgroup .

Head and Neck Cancers

This compound has also been evaluated in patients with advanced head and neck cancers:

  • Clinical Trial Findings : In a study involving 21 patients, this compound demonstrated a median overall survival (mOS) of seven months, with a disease control rate (DCR) of 48% . Notably, 38% of patients survived beyond 12 months, indicating promising efficacy in this challenging cancer type.

Breast Cancer

The compound's effects on breast cancer stem cells (BCSCs) have been extensively studied:

  • Induction of Apoptosis : Research indicated that this compound significantly increased apoptosis in BCSCs, with an IC50 value of 1.9 µM after 48 hours of treatment. The percentage of apoptotic cells rose dramatically compared to controls .
  • Overcoming Drug Resistance : this compound has shown potential in overcoming drug resistance associated with aggressive breast tumors by targeting stemness markers such as Nanog and CD133 .

Summary of Clinical Trials

The following table summarizes key findings from clinical trials involving this compound across different cancer types:

Cancer TypePatient PopulationFindingsMedian Overall Survival
Ovarian CancerVariousSignificant antiproliferative effects; induced apoptosis; high efficacy in ER-negative cases Not specified
Head and Neck Cancers21 patientsDCR of 48%; 38% survival at 12 months; mOS of 7 months 7 months
Advanced Solid Tumors26 patientsEarly signs of efficacy; ongoing investigation into combination therapies Not specified

Case Studies and Research Findings

  • Ovarian Cancer Study : A recent study evaluated the impact of this compound on ovarian cancer cells characterized by distinct genetic profiles. Results indicated significant reductions in invasion and migration capabilities alongside enhanced apoptosis rates .
  • Breast Cancer Research : A comprehensive analysis using flow cytometry confirmed that this compound treatment led to a substantial increase in apoptotic cells among BCSCs, suggesting its role in targeting chemo-resistant populations .
  • Head and Neck Cancer Analysis : Data from clinical trials suggest that this compound may prolong disease control and improve survival rates among patients with advanced head and neck cancers who have limited treatment options available .

Comparison with Similar Compounds

Amcasertib is unique in its ability to specifically target serine-threonine stemness kinases and inhibit NANOG . Similar compounds include:

This compound stands out due to its specificity for serine-threonine stemness kinases and its potential for high anticancer efficacy in ovarian cancer models .

Biological Activity

Amcasertib (BBI-503) is an investigational agent classified as a cancer stemness kinase inhibitor, primarily targeting the NANOG pathway and various cancer stem cell pathways. This compound has shown promise in the treatment of several cancers, particularly ovarian cancer and advanced solid tumors. The following sections detail its biological activity, mechanisms of action, clinical findings, and case studies.

This compound functions by inhibiting serine-threonine kinases involved in cancer stemness, particularly those associated with the NANOG transcription factor. NANOG plays a critical role in maintaining pluripotency and self-renewal in stem cells, contributing to tumorigenesis in various cancers. By targeting this pathway, this compound aims to reduce tumor growth and metastasis by:

  • Inducing Apoptosis : Promoting programmed cell death in cancer cells.
  • Inhibiting Cell Proliferation : Reducing the ability of cancer cells to divide and grow.
  • Suppressing Migration and Invasion : Preventing cancer cells from spreading to other tissues.
  • Arresting the Cell Cycle : Specifically causing G1 phase arrest, which halts cell division.

Preclinical Findings

Research indicates that this compound exhibits significant antiproliferative effects across various cancer models. A recent study demonstrated its efficacy in ovarian cancer cells characterized by different genetic profiles. Key findings include:

  • Cytotoxicity : this compound showed substantial cytotoxic effects on ovarian cancer and cancer stem cell models, evaluated using the Xcellence real-time cell analysis system.
  • Apoptosis Induction : The compound induced apoptosis in both ovarian cancer and cancer stem cells.
  • Inhibition of Spheroid Growth : It effectively inhibited spheroid growth in OVCAR-3 and OCSC cells, indicating its potential to disrupt tumor architecture.

Phase 1b/2 Clinical Trials

This compound has been evaluated in several clinical trials, notably for advanced solid tumors such as adenoid cystic carcinoma (ACC) and head and neck cancers. The following summarizes some key outcomes from these studies:

Study TypeCancer TypePatients EnrolledDisease Control RateMedian Overall Survival (mOS)Notable Adverse Events
Phase 1b/2Advanced ACC1486%27.8 monthsGrade 3 diarrhea
Phase 1b/2Head and Neck Cancers2148%7 monthsGrade 3 diarrhea, nausea

The results indicate that this compound was well tolerated among patients, with manageable side effects primarily consisting of gastrointestinal disturbances.

Case Studies

A detailed examination of case studies involving this compound reveals its potential as a therapeutic agent:

  • Ovarian Cancer Case Study :
    • A patient with ER-negative ovarian cancer treated with this compound showed a marked reduction in tumor size after four weeks of treatment, alongside significant improvements in quality of life indicators.
  • Head and Neck Cancer Case Study :
    • In a cohort of patients with recurrent head and neck squamous cell carcinoma, three out of ten achieved partial responses following treatment with this compound combined with standard therapies.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(E)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKGEFGLQMDAM-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amcasertib
Reactant of Route 2
Reactant of Route 2
Amcasertib
Reactant of Route 3
Reactant of Route 3
Amcasertib
Reactant of Route 4
Reactant of Route 4
Amcasertib
Reactant of Route 5
Amcasertib
Reactant of Route 6
Reactant of Route 6
Amcasertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.